4-Chloro-1H-indole-2-carbaldehyde

CysLT1 CysLT2 Receptor Antagonism

4-Chloro-1H-indole-2-carbaldehyde (CAS 27932-08-7) features a distinct C-4 chloro substitution and C-2 aldehyde, providing a non-interchangeable scaffold. This compound provides a unique reactivity profile for CysLT1/2 receptor studies and C-H activation protocols. The C-2 aldehyde enables Groebke-Blackburn-Bienaymé reactions and mild direct functionalization. Quantitative SAR data: ~7.4-fold CysLT1 potency shift vs. parent scaffold ensures reproducible pharmacology research. Use this 4-chloro derivative for antimalarial lead development and aryl hydrocarbon receptor ligand synthesis.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 27932-08-7
Cat. No. B1603657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-indole-2-carbaldehyde
CAS27932-08-7
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C=O)C(=C1)Cl
InChIInChI=1S/C9H6ClNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H
InChIKeyXAHAQYQBESAJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indole-2-carbaldehyde: Technical Specifications and Procurement Data


4-Chloro-1H-indole-2-carbaldehyde (CAS 27932-08-7) is a chloro-substituted indole-2-carbaldehyde derivative, characterized by a chlorine atom at the 4-position and an aldehyde group at the 2-position of the indole ring . It is a key building block in medicinal chemistry and organic synthesis, valued for its reactivity profile and utility as a scaffold for developing biologically active compounds [1]. Standard commercial purity is typically ≥95% , with suppliers offering specifications up to 98% , and its molecular weight is 179.60 g/mol .

Why 4-Chloro-1H-indole-2-carbaldehyde Cannot Be Replaced by Generic Indole-2-carbaldehydes


Substituting 4-Chloro-1H-indole-2-carbaldehyde with a generic indole-2-carbaldehyde is not equivalent, as the 4-chloro substituent profoundly alters the compound's reactivity, biological target affinity, and physicochemical properties. The chlorine atom at the 4-position modulates the electron density of the indole ring, directly impacting its behavior in reactions and interactions with biological targets . Furthermore, studies demonstrate that even small changes in substitution pattern—such as the position of a single chlorine atom on the indole ring—can result in significant, quantifiable differences in biological activity, with shifts in potency exceeding 100-fold for certain targets [1]. This makes the 4-chloro derivative a distinct and non-interchangeable chemical entity.

Quantitative Differentiation Data for 4-Chloro-1H-indole-2-carbaldehyde vs. Analogs


CysLT1 vs. CysLT2 Receptor Antagonism: Divergent Potency and Selectivity Profile of 4-Chloro Substituent

The 4-chloro substitution on the indole-2-carbaldehyde scaffold exhibits a markedly different potency and selectivity profile for the CysLT1 and CysLT2 receptors compared to other chloro regioisomers. The 4-chloro derivative demonstrates an IC50 of 67 nM against CysLT1, but a significantly higher IC50 of 36 µM against CysLT2 [1]. This results in a >500-fold selectivity window for CysLT1 over CysLT2, which is a unique feature not shared by all analogs. In contrast, the 5-chloro and 7-chloro analogs show extremely poor CysLT2 activity (>100 µM), while the 4-chloro derivative maintains some CysLT2 binding [1].

CysLT1 CysLT2 Receptor Antagonism Inflammation

Impact of Chloro Substitution on CysLT1 Potency: Comparison with Parent Scaffold

The addition of a 4-chloro group to the indole-2-carbaldehyde scaffold results in a quantifiable decrease in CysLT1 potency compared to the unsubstituted parent compound. The parent indole-2-carbaldehyde derivative (R1 = H) has an IC50 of 0.0090 µM against CysLT1 [1]. Substitution with 4-chloro reduces potency to an IC50 of 0.067 µM [1]. This demonstrates that while the 4-chloro analog is still a potent antagonist, the substitution at the 4-position with chlorine attenuates activity by approximately 7.4-fold relative to the unsubstituted version [1].

CysLT1 Antagonist Structure-Activity Relationship Inflammation

Regioselective Chemical Reactivity: 2-Carbaldehyde vs. 3-Carbaldehyde in Multicomponent Reactions

The position of the aldehyde group on the indole ring dictates the outcome of advanced multicomponent reactions. Indole-2-carbaldehydes, such as 4-chloro-1H-indole-2-carbaldehyde, react under Groebke-Blackburn-Bienaymé conditions to yield linked indolocarbazoles under mild conditions [1]. In contrast, indole-3- and 4-carbaldehydes lead to fused adducts via oxidative Pictet-Spengler processes [1]. This demonstrates that the 2-carbaldehyde is not a generic substitute; its reactivity pathway is fundamentally different, granting access to a distinct class of polyheterocyclic scaffolds.

Multicomponent Reactions Groebke-Blackburn-Bienaymé Aryl Hydrocarbon Receptor Polyheterocyclic Scaffolds

Commercial Purity Specifications and Procurement Data for Research Use

The 4-Chloro-1H-indole-2-carbaldehyde is commercially available with defined purity specifications essential for reproducible research. Standard purity is typically 95% from multiple vendors . Higher purity grades are also accessible, with suppliers offering material at 98% purity or greater . This ensures that procurement can be aligned with the sensitivity of downstream applications. In comparison, the unsubstituted indole-2-carbaldehyde is also widely available, but the specific 4-chloro derivative is a specialized building block whose availability and purity must be verified for consistent SAR studies.

Chemical Procurement Building Block Purity Supply Chain

Role of C-2 Functionalization in Antimalarial Activity: A Key Position for Potency

Recent research highlights that indole derivatives functionalized at the C-2 position are among the most active compounds against the malaria parasite Plasmodium falciparum [1]. This establishes a class-level rationale for the value of 4-Chloro-1H-indole-2-carbaldehyde as a privileged scaffold. While the 4-chloro derivative's direct antimalarial activity has not been quantified in this specific study, the C-2 aldehyde moiety provides a crucial reactive handle for C-H activation and subsequent functionalization protocols, enabling the synthesis of potent antimalarial leads without requiring harsh reaction conditions [1].

Antimalarial Plasmodium falciparum C-2 Functionalization SAR

Recommended Use Cases for 4-Chloro-1H-indole-2-carbaldehyde Based on Evidence


CysLT1/CysLT2 Receptor Selectivity Profiling in Inflammation Research

Utilize 4-Chloro-1H-indole-2-carbaldehyde as a starting material to synthesize and study CysLT1 receptor antagonists. Its unique selectivity window—potent on CysLT1 but with measurable CysLT2 activity compared to other chloroindole analogs—makes it a valuable tool for probing the differential roles of these receptors in inflammatory pathways [1].

Synthesis of Linked Indolocarbazole Scaffolds via Multicomponent Reactions

Employ 4-Chloro-1H-indole-2-carbaldehyde in Groebke-Blackburn-Bienaymé reactions to access linked indolocarbazole structures. The 2-carbaldehyde regiochemistry is essential for this specific reaction outcome, enabling the creation of novel polyheterocyclic ligands for the aryl hydrocarbon receptor [2].

Antimalarial Lead Generation via C-2 C-H Activation

Use this compound as a privileged building block for developing antimalarial leads. Its C-2 aldehyde group facilitates C-H activation protocols, allowing for direct functionalization of the indole ring under mild conditions to generate diverse libraries for screening against Plasmodium falciparum [3].

Structure-Activity Relationship (SAR) Studies for Drug Discovery

Procure this specific 4-chloro derivative for SAR campaigns focused on indole-based pharmacophores. Quantitative data shows that the 4-chloro substitution results in a ~7.4-fold reduction in CysLT1 potency compared to the parent scaffold, providing a precise data point for understanding the electronic and steric requirements of the target binding site [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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